3-trans,5-cis-Octadienoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

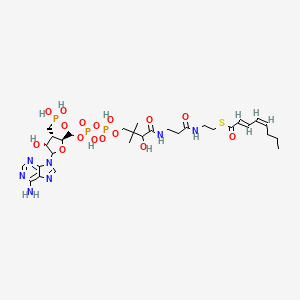

3-trans,5-cis-Octadienoyl-CoA is a purine nucleoside diphosphate.

3-trans, 5-cis-Octadienoyl-CoA, also known as S-[(3e, 5z)-3, 5-octadienoate, belongs to the class of organic compounds known as purine 3'-deoxyribonucleoside diphosphates. These are purine nucleotides with diphosphate group linked to the ribose moiety lacking a hydroxyl group at position 3. 3-trans, 5-cis-Octadienoyl-CoA is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-trans, 5-cis-Octadienoyl-CoA has been primarily detected in blood.

Aplicaciones Científicas De Investigación

Role in Fatty Acid Metabolism

3-trans,5-cis-Octadienoyl-CoA is a derivative of unsaturated fatty acids that plays a crucial role in the β-oxidation pathway. It is formed during the metabolism of polyunsaturated fatty acids and is involved in the enzymatic reactions that facilitate energy production in cells. The compound's presence indicates active fatty acid β-oxidation, which is essential for maintaining cellular energy levels.

Key Enzymatic Pathways

- β-Oxidation : Involves the breakdown of fatty acids into acetyl-CoA units, which enter the citric acid cycle for ATP production.

- Enoyl-CoA Isomerization : The compound undergoes isomerization by specific enzymes (e.g., dienoyl-CoA isomerase) to facilitate further degradation into energy substrates.

Implications in Cancer Metabolism

Recent studies have highlighted the importance of fatty acid oxidation in cancer cells, particularly in prostate cancer and triple-negative breast cancer (TNBC). The dependency on fatty acid metabolism suggests that targeting these pathways may provide therapeutic benefits.

Case Studies

- Prostate Cancer : Research indicates that prostate cancer cells exhibit enhanced fatty acid oxidation, with this compound being a key metabolite. Targeting enzymes involved in this pathway could inhibit tumor growth and improve patient outcomes .

- Triple-Negative Breast Cancer : In TNBC cell lines, knockdown of CoA synthase (CoAsy) led to reduced levels of this compound, suggesting that this compound may be involved in cell proliferation and survival mechanisms .

Potential Therapeutic Applications

The modulation of fatty acid metabolism through compounds like this compound presents novel therapeutic strategies for various diseases.

Therapeutic Strategies

- Inhibition of Fatty Acid Oxidation : Utilizing inhibitors targeting key enzymes in the β-oxidation pathway may selectively reduce energy availability in cancer cells.

- Dietary Interventions : Understanding how dietary sources of fatty acids influence levels of CoA derivatives could inform nutritional strategies to manage metabolic diseases and cancer.

Metabolic Disorders

This compound has been implicated in metabolic disorders related to impaired fatty acid oxidation. Conditions such as mitochondrial dysfunction can lead to the accumulation of intermediates like this compound.

Research Insights

Análisis De Reacciones Químicas

Formation

3-trans,5-cis-Octadienoyl-CoA is derived from 5-cis-octenoyl-CoA, a metabolite of alpha-linolenic acid (C18:3n-3), through oxidative dehydrogenation. The reaction is catalyzed by medium-chain acyl-CoA dehydrogenase (EC 1.3.99.3) , converting the single double bond into a conjugated dienoyl-CoA .

Reaction Equation:

5 cis octenoyl CoAAcyl CoA dehydrogenase2 trans 5 cis octadienoyl CoA

Isomerization

The double bonds in 2-trans,5-cis-octadienoyl-CoA are rearranged to form 3,5-octadienoyl-CoA via two distinct pathways:

-

Mitochondrial delta3,delta2-enoyl-CoA isomerase (EC 5.3.3.8) : Converts the double bonds to a conjugated system .

-

Peroxisomal trifunctional enzyme : Catalyzes similar isomerization in peroxisomes .

A second isomerization step, mediated by delta3,5,delta2,4-dienoyl-CoA isomerase , shifts the double bonds to 2-trans,4-trans-octadienoyl-CoA .

| Enzyme | Substrate | Product |

|---|---|---|

| Acyl-CoA isomerase | 2-trans,5-cis-octadienoyl-CoA | 3,5-octadienoyl-CoA |

| Dienoyl-CoA isomerase | 3,5-octadienoyl-CoA | 2-trans,4-trans-octadienoyl-CoA |

Reduction

The 2,4-dienoyl-CoA reductase (EC 1.3.1.34) reduces the conjugated double bonds in 2-trans,4-trans-octadienoyl-CoA using NADPH as a cofactor. This step is critical for chain shortening .

Reaction Equation:

2 trans 4 trans octadienoyl CoA+NADPH2 4 Dienoyl CoA reductase3 trans octenoyl CoA+NADP+

Chain Shortening

The reduced product undergoes beta-oxidation cycles to yield shorter acyl-CoA derivatives (hexanoyl-CoA, butyryl-CoA, acetyl-CoA) . This process involves standard beta-oxidation enzymes, including 3-ketoacyl-CoA thiolase .

Key Intermediates:

-

3-trans-octenoyl-CoA

-

3-hydroxyoctanoyl-CoA

-

3-keto-octanoyl-CoA

Pathway Comparison

The metabolism of this compound can proceed via two pathways:

-

Isomerase-dependent pathway : Dominates (~80% flux), relying on higher activity of L-3-hydroxyacyl-CoA dehydrogenase .

-

Reductase-dependent pathway : Ensures degradation of conjugated dienoyl-CoA intermediates to prevent CoA depletion .

Pathway Table:

| Pathway Feature | Isomerase-Dependent | Reductase-Dependent |

|---|---|---|

| Rate-Limiting Enzyme | L-3-Hydroxyacyl-CoA dehydrogenase | Delta3,Delta2-enoyl-CoA isomerase |

| Substrate | 2,5-Dienoyl-CoA | 3,5-Dienoyl-CoA |

| NADPH Requirement | No | Yes |

Enzymatic Mechanism Insights

Structural studies of dienoyl-CoA isomerase reveal a hexameric assembly with a hydrophobic active site containing key residues (Asp176, Glu196, Asp204) . Molecular docking simulations suggest that the enzyme stabilizes the transition state via an oxyanion hole, facilitating double-bond rearrangement .

Propiedades

Número CAS |

214769-63-8 |

|---|---|

Fórmula molecular |

C30H48N7O16P3S |

Peso molecular |

887.7 g/mol |

Nombre IUPAC |

[(2S,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(2E,4Z)-octa-2,4-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]methylphosphonic acid |

InChI |

InChI=1S/C30H48N7O16P3S/c1-4-5-6-7-8-9-22(39)57-13-12-32-21(38)10-11-33-28(42)25(41)30(2,3)16-51-56(48,49)53-55(46,47)50-14-20-19(15-54(43,44)45)24(40)29(52-20)37-18-36-23-26(31)34-17-35-27(23)37/h6-9,17-20,24-25,29,40-41H,4-5,10-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b7-6-,9-8+/t19-,20-,24-,25?,29?/m1/s1 |

Clave InChI |

YHRBHCTXYJGORE-OHKXNCGGSA-N |

SMILES |

CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |

SMILES isomérico |

CCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |

SMILES canónico |

CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.